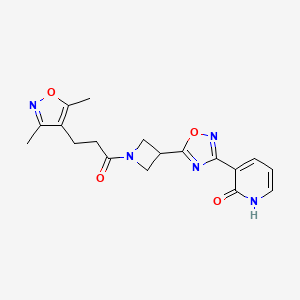
3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
The compound is part of a broader category of chemicals that have been explored for their potential in treating various diseases. For example, derivatives of azetidine, pyrrolidine, and piperidine, which share structural similarities with the core structure of the compound , have been investigated for their selectivity as 5-HT-1D receptor agonists. These compounds have shown promise in migraine treatment due to their alpha-subtype selectivity, potentially offering a therapeutic option with fewer side effects (Habernickel, 2001).
Antimicrobial Applications
The synthesis and characterization of related compounds, featuring the incorporation of quinoline nucleus along with 1,3,4-oxadiazole and azetidinone derivatives, have demonstrated significant antimicrobial activity. These compounds were effective against a range of bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance and the development of new antibacterial and antifungal agents (Desai & Dodiya, 2014).
Anticancer Research
The compound's structural framework is indicative of its potential application in anticancer research. Compounds with similar structural features have been synthesized and evaluated for their anticancer activities, with some demonstrating significant potential against various cancer cell lines. This suggests that modifications and derivatization of such compounds could lead to the discovery of novel anticancer agents (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression.
Mode of Action
The compound binds to the bromodomains of BRD4 with high affinity . The binding of the compound to BRD4 inhibits the protein’s ability to bind to acetylated histones, thereby disrupting the transcriptional network regulated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 affects multiple biochemical pathways. BRD4 is involved in the regulation of cell cycle progression, apoptosis, and cellular differentiation. By inhibiting BRD4, the compound can disrupt these processes, leading to changes in cell behavior .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific cellular context. In general, inhibition of BRD4 can lead to changes in gene expression, cell cycle arrest, induction of apoptosis, and differentiation of cells .
Propiedades
IUPAC Name |
3-[5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-13(11(2)26-21-10)5-6-15(24)23-8-12(9-23)18-20-16(22-27-18)14-4-3-7-19-17(14)25/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDCUHCGXBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
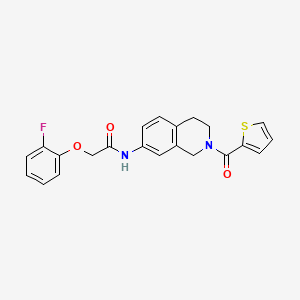

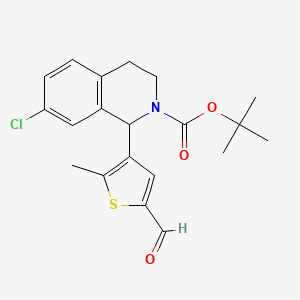
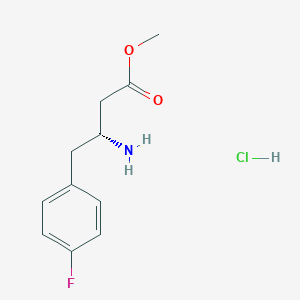
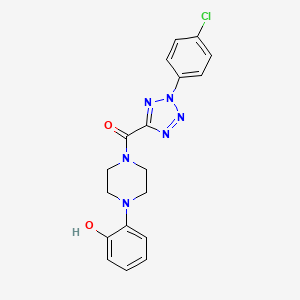

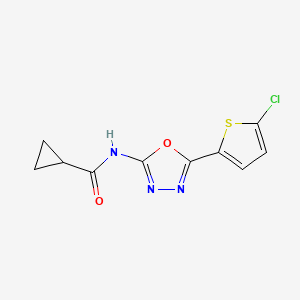

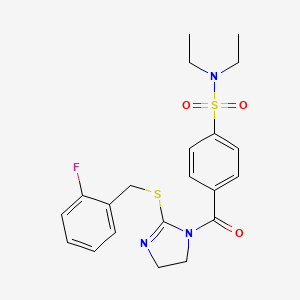
![5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983135.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)

